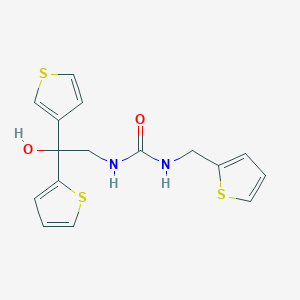![molecular formula C23H16ClN3O4 B2412079 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899757-87-0](/img/structure/B2412079.png)
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant applications in medicinal and synthetic chemistry. This compound is known for its unique chemical structure and the ability to engage in various biochemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial steps often involve the chlorination of appropriate aromatic substrates followed by the assembly of the quinazolinone core. The reaction conditions frequently require catalysts such as palladium or copper complexes, with reaction temperatures maintained between 70°C to 120°C.
Industrial Production Methods
Industrial production of this compound scales up the lab-based synthetic routes, focusing on optimizing yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. Solvent choice is crucial, often employing dimethylformamide (DMF) or dichloromethane (DCM) due to their excellent solvation properties.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of reactions, including:
Oxidation: Typically, the quinazolinone moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions often target the carbonyl groups, using agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogen atoms in the structure are prone to nucleophilic substitutions under alkaline conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like m-CPBA, hydrogen peroxide.
Reducing agents like LiAlH4, sodium borohydride (NaBH4).
Substitution conditions often involve solvents like DCM or DMF under basic conditions with K2CO3.
Major Products Formed
Oxidation: Can lead to sulfoxide or sulfone derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Results in various substituted benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as a precursor for developing various heterocyclic derivatives, essential for constructing complex organic molecules.
Biology and Medicine
In medicinal chemistry, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
Industrially, this compound is valuable in creating polymers and advanced materials, owing to its stable aromatic structure.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific proteins and enzymes. The quinazolinone core is known to inhibit tyrosine kinases, crucial for cell signaling pathways. By binding to the active site of these enzymes, it disrupts their function, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzamide
2-chloro-N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzene sulfonamide
Uniqueness
Compared to similar compounds, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the benzo[d][1,3]dioxole moiety, providing additional stability and distinct chemical reactivity. This distinctive feature enhances its effectiveness in biological systems, making it a more potent candidate for therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFWZNHMCDAPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)



![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)



![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
